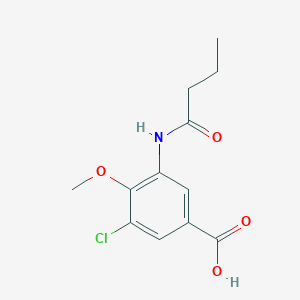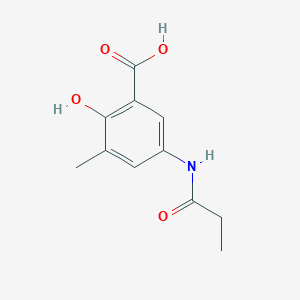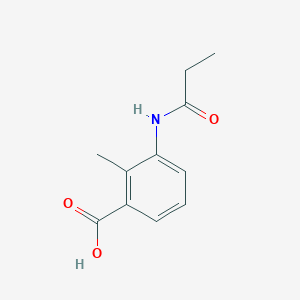![molecular formula C21H21N5OS B243612 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243612.png)
3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide exhibits various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also exhibits anti-tumor effects by inducing apoptosis in cancer cells. In addition, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It also exhibits low toxicity and has a relatively simple synthesis method. However, one limitation is the lack of clinical trials and human studies, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for the study of 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One direction is the study of its potential as a therapeutic agent for neurodegenerative diseases. Another direction is the study of its effects on other signaling pathways and enzymes. Additionally, further studies are needed to determine its potential for clinical applications and to investigate its safety and efficacy in humans.
Conclusion:
In conclusion, 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it exhibits low toxicity. Studies have shown that it exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties, and has potential as a therapeutic agent for neurodegenerative diseases. However, further studies are needed to determine its safety and efficacy in humans and its potential for clinical applications.
Métodos De Síntesis
The synthesis of 3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 3-propyl-1,2,4-triazole-5-thiol with 4-bromo-3-methylbenzyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzylamine to yield the final product.
Aplicaciones Científicas De Investigación
3-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C21H21N5OS |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
3-methyl-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H21N5OS/c1-3-5-18-23-24-21-26(18)25-20(28-21)16-10-8-15(9-11-16)13-22-19(27)17-7-4-6-14(2)12-17/h4,6-12H,3,5,13H2,1-2H3,(H,22,27) |
Clave InChI |
MIFLJNKTVBUQPU-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)C |
SMILES canónico |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methoxy-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B243534.png)

![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide](/img/structure/B243539.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B243540.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243541.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B243543.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide](/img/structure/B243546.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide](/img/structure/B243547.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide](/img/structure/B243548.png)
![N-[3-fluoro-4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B243549.png)
![N-[3-fluoro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B243550.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide](/img/structure/B243552.png)